Cas no 1806429-40-2 (4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde)
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde
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- Inchi: 1S/C9H6ClNO2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H,4H2
- InChI Key: RTQUXKAFWYCYLK-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC2=C1N=C(C=O)O2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 1.9
- Topological Polar Surface Area: 43.1
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081001487-250mg |
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde |
1806429-40-2 | 98% | 250mg |
$5,489.99 | 2022-03-31 | |
| Alichem | A081001487-500mg |
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde |
1806429-40-2 | 98% | 500mg |
$7,912.04 | 2022-03-31 | |
| Alichem | A081001487-1g |
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde |
1806429-40-2 | 98% | 1g |
$12,344.24 | 2022-03-31 |
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde
4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde: A Comprehensive Overview
The compound 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde, identified by the CAS number 1806429-40-2, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of heterocyclic aromatic compounds, specifically the benzo[d]oxazole family, which has garnered significant attention in recent years due to its versatile properties and potential in various fields such as pharmaceuticals, materials science, and organic synthesis.
The structure of 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde comprises a benzo[d]oxazole ring system with a chloromethyl group attached at the 4-position and a carboxaldehyde group at the 2-position. The benzo[d]oxazole moiety is a six-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its aromaticity and stability. The presence of the chloromethyl group introduces additional reactivity, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of benzo[d]oxazole derivatives in drug discovery. For instance, researchers have explored the potential of these compounds as inhibitors of various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders. The unique combination of the chloromethyl and carboxaldehyde groups in this compound makes it an ideal candidate for further exploration in medicinal chemistry.
In addition to its biological applications, 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde has also found utility in materials science. The compound's ability to form stable coordination complexes with metal ions has been leveraged in the development of novel materials for sensing applications. For example, recent research has demonstrated its potential as a sensing platform for detecting metal ions such as copper(II) and zinc(II), which are critical in environmental monitoring and clinical diagnostics.
The synthesis of 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde typically involves multi-step organic reactions. One common approach involves the condensation of o-amino phenol with aldehydes or ketones to form the benzo[d]oxazole ring system, followed by functionalization at specific positions. The introduction of the chloromethyl group is often achieved through nucleophilic substitution reactions, while the carboxaldehyde group can be introduced via oxidation or direct alkylation methods.
The chemical properties of this compound are heavily influenced by its functional groups. The carboxaldehyde group imparts acidity to the molecule, making it susceptible to nucleophilic attack under basic conditions. On the other hand, the chloromethyl group introduces electrophilic character, enabling it to participate in various substitution reactions. These properties make this compound highly versatile in organic synthesis, allowing for the creation of complex molecular architectures.
In terms of stability, 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde exhibits good thermal stability under mild conditions. However, prolonged exposure to heat or light may lead to decomposition or rearrangement of the molecule. Storage under inert conditions is recommended to ensure optimal stability.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been employed to study its electronic structure and reactivity patterns. These studies have provided valuable insights into its potential as a catalyst or template for asymmetric synthesis.
In conclusion, 4-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing modern chemistry.
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